3-(3-Fluorobenzylcarbamoyl)phenylboronic acid

Suzuki-Miyaura cross-coupling Regioselectivity Synthetic methodology

For medicinal chemists constructing meta-substituted biaryls, this is the structurally mandated building block. The 3-fluorobenzyl motif inductively increases the Lewis acidity of the boronic acid center, improving transmetalation rates and reducing thermal decomposition risks. Its meta-regiochemistry ensures correct spatial orientation of the fluorobenzylcarbamoyl group, which is critical for target binding. The architecture also offers a superior protodeboronation profile versus ortho-fluorinated analogs, minimizing impurity formation and reducing the need for excess reagent. While the per-gram cost may be higher, the reduction in failed coupling cycles, cleaner impurity profiles, and more reproducible scale-up outcomes lower the total cost of goods. Available in high purity for immediate R&D use.

Molecular Formula C14H13BFNO3
Molecular Weight 273.07 g/mol
CAS No. 874288-20-7
Cat. No. B3359733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorobenzylcarbamoyl)phenylboronic acid
CAS874288-20-7
Molecular FormulaC14H13BFNO3
Molecular Weight273.07 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C(=O)NCC2=CC(=CC=C2)F)(O)O
InChIInChI=1S/C14H13BFNO3/c16-13-6-1-3-10(7-13)9-17-14(18)11-4-2-5-12(8-11)15(19)20/h1-8,19-20H,9H2,(H,17,18)
InChIKeyIRCQICKMZNJXCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid (CAS 874288-20-7): A Meta-Substituted Phenylboronic Acid Building Block for Precision Synthesis


3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (CAS 874288-20-7) is a meta-substituted phenylboronic acid derivative featuring a 3-fluorobenzylcarbamoyl group on the phenyl ring . This compound is primarily employed as a synthetic building block in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl architectures in medicinal chemistry and materials science [1]. With a molecular formula of C14H13BFNO3 and a molecular weight of 273.07 g/mol, it is supplied as a research-grade intermediate with a purity of ≥98% .

Why Generic Substitution of 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid Fails in Critical Applications


Phenylboronic acids are not interchangeable commodities; subtle differences in substitution pattern and electronic character dramatically influence reactivity, stability, and the performance of downstream synthetic processes. The 3-fluorobenzylcarbamoyl motif in CAS 874288-20-7 confers a unique combination of meta-regiochemistry and fluorine-induced electronic effects that distinguish it from both its para-substituted isomer and non-fluorinated analogs [1]. Generic substitution with a less expensive or more readily available phenylboronic acid risks compromising coupling yields, altering reaction selectivity, or introducing unexpected impurities due to differences in protodeboronation rates [2].

Quantitative Differentiation Evidence for 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid vs. Closest Analogs


Meta-Regiochemistry Dictates Distinct Suzuki-Miyaura Coupling Efficiency vs. Para-Isomer

In systematic studies of Suzuki-Miyaura cross-coupling reactions, meta-substituted phenylboronic acids consistently produce lower isolated yields compared to their para-substituted counterparts due to increased steric hindrance around the reactive boron center during the transmetalation step [1]. This class-level observation is directly relevant to 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid, which bears its boronic acid functionality at the meta position relative to the carbamoyl group. The para-isomer, 3-(4-fluorobenzylcarbamoyl)phenylboronic acid (CAS 874288-19-4), would be expected to exhibit higher coupling yields under identical conditions, but at the cost of altering the regiochemical outcome of the target biaryl product .

Suzuki-Miyaura cross-coupling Regioselectivity Synthetic methodology

Fluorine Substitution Enhances Lewis Acidity vs. Non-Fluorinated Benzylcarbamoyl Analog

The incorporation of a fluorine atom into the benzyl group of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid increases the electron-withdrawing character of the substituent, which inductively enhances the Lewis acidity of the boron center [1]. Quantitative studies on fluorinated phenylboronic acids demonstrate that fluorine substitution increases the acceptor number (AN) and lowers the pKa relative to non-fluorinated analogs [1]. This increased Lewis acidity directly impacts the rate of transmetalation in Suzuki-Miyaura couplings and can improve reactivity with electron-rich coupling partners [2].

Lewis acidity Electron-withdrawing effects Protodeboronation stability

Meta-Fluorobenzyl Substitution Mitigates Protodeboronation vs. Ortho-Fluorinated Analogs

Protodeboronation—the unwanted loss of the boronic acid group under reaction conditions—is a known liability of arylboronic acids, particularly those bearing ortho-electron-withdrawing substituents . The 3-fluorobenzyl substitution pattern in CAS 874288-20-7 places the fluorine atom meta to the boronic acid group, avoiding the destabilizing ortho-effect while still providing the desired electronic tuning . Ortho-fluorinated phenylboronic acids are documented to undergo significantly faster protodeboronation, necessitating strict control of reaction pH and temperature to avoid reagent decomposition .

Protodeboronation stability Reagent shelf-life Reaction robustness

Carbamoyl Linker Provides Hydrogen-Bonding Capability Absent in Simple Fluorophenylboronic Acids

Unlike simple fluorophenylboronic acids such as 3-fluorophenylboronic acid (CAS 768-35-4), 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid incorporates a secondary amide (carbamoyl) linker that introduces two additional hydrogen-bonding sites—one hydrogen-bond donor (N-H) and one hydrogen-bond acceptor (C=O) [1]. The computed topological polar surface area (TPSA) of 69.56 Ų and the presence of three hydrogen-bond donors and three acceptors confer significantly different solubility and crystallization behavior compared to the simpler analog, which lacks these H-bonding motifs .

Molecular recognition Crystallization Purification

Validated Application Scenarios for 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid Based on Quantitative Differentiation


Synthesis of Meta-Substituted Biaryl Pharmacophores with Defined Regiochemistry

When the target molecule requires a meta-substituted biaryl architecture, 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid is the structurally mandated choice. Its meta-regiochemistry, while associated with moderately lower coupling yields compared to para-isomers, ensures the correct spatial orientation of the fluorobenzylcarbamoyl motif in the final drug candidate [1]. This scenario is particularly relevant in medicinal chemistry programs where subtle changes in substitution pattern can dramatically alter target binding or pharmacokinetic properties.

Coupling with Electron-Rich Aryl Halides Under Mild Conditions

The fluorine substituent on the benzyl group inductively increases the Lewis acidity of the boronic acid center, as supported by class-level evidence on fluorinated phenylboronic acids [2]. This enhanced Lewis acidity translates to improved transmetalation rates with electron-rich coupling partners, enabling smoother reactions under milder thermal conditions and reducing the risk of thermal decomposition of sensitive functional groups elsewhere in the molecule.

Scale-Up Campaigns Requiring Robust Reagent Stability

For process chemistry applications where consistent reagent performance and minimal decomposition are paramount, the meta-fluorobenzyl architecture of CAS 874288-20-7 offers a favorable protodeboronation profile relative to ortho-fluorinated analogs . This stability reduces the need for excess reagent equivalents and simplifies impurity profiles, leading to more reproducible scale-up outcomes and lower overall cost of goods despite a potentially higher per-gram reagent cost.

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